molecular formula C13H12ClNO2 B6323946 Ethyl 4-chloro-3-methylquinoline-2-carboxylate CAS No. 24782-23-8

Ethyl 4-chloro-3-methylquinoline-2-carboxylate

Cat. No.: B6323946
CAS No.: 24782-23-8
M. Wt: 249.69 g/mol
InChI Key: FMGOVXIDFZOALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-3-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H12ClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-methylquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO under solvent-free conditions . Another method involves the use of ionic liquids under ultrasound at room temperature .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 4-position .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-3-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and ethyl ester group makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 4-chloro-3-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)12-8(2)11(14)9-6-4-5-7-10(9)15-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGOVXIDFZOALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701373
Record name Ethyl 4-chloro-3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24782-23-8
Record name Ethyl 4-chloro-3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.